PLD2 Isoform Selectivity: 1,3,8-Triazaspiro[4.5]decan-4-one Core vs. Non-Spiro PLD Inhibitor Scaffolds
The 1,3,8-triazaspiro[4.5]decan-4-one scaffold—the core of 2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one—was identified as a PLD2-preferring privileged structure through diversity-oriented synthesis after ~500 compounds in a non-spiro (piperidinyl-benzimidazolone) series failed to yield PLD2-selective inhibitors [1]. Within the spiro series, the lead compound 3 (structurally analogous to the target compound) displayed a PLD2 IC50 of 110 nM with ~9-fold selectivity over PLD1 (IC50 = 1000 nM). Further optimization yielded compound 9b with PLD2 IC50 of 90 nM and 21.1-fold selectivity (PLD1 IC50 = 1900 nM) in cellular assays, and >40-fold selectivity in biochemical assays with purified enzymes (PLD2 IC50 = 500 nM, PLD1 IC50 >20,000 nM) [1]. This selectivity profile is unprecedented in the PLD field and directly attributable to the spiro scaffold architecture.
| Evidence Dimension | PLD2 vs. PLD1 inhibitory potency and selectivity |
|---|---|
| Target Compound Data | Scaffold class: PLD2 IC50 = 30–110 nM, PLD2/PLD1 selectivity up to 21.1-fold (cellular) and >40-fold (biochemical) for optimized analogs. The target compound (2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one) is the unsubstituted core of this series. |
| Comparator Or Baseline | Non-spiro piperidinyl-benzimidazolone series (~500 compounds): no PLD2-selective inhibitors discovered. Dual PLD1/2 inhibitor 1 (non-spiro): no isoform selectivity. |
| Quantified Difference | Spiro scaffold enables PLD2 selectivity up to >40-fold; non-spiro series achieved zero PLD2-selective compounds after 500 analogs. |
| Conditions | Cellular assays: Calu-1 cells (PLD1) and HEK293-gfpPLD2 cells (PLD2); biochemical assay: purified recombinant PLD1 and PLD2 enzymes. IC50 values determined in triplicate. |
Why This Matters
For groups pursuing isoform-selective PLD2 inhibitors, the 1,3,8-triazaspiro[4.5]decan-4-one scaffold is the only known chemotype capable of delivering >20-fold PLD2 selectivity, making this building block the essential starting point for SAR exploration.
- [1] Scott, S. A., et al. (2009). Design and synthesis of isoform-selective phospholipase D (PLD) inhibitors. Part II. Identification of the 1,3,8-triazaspiro[4,5]decan-4-one privileged structure that engenders PLD2 selectivity. Bioorganic & Medicinal Chemistry Letters, 19(8), 2240–2243. Table 1: compound 3 (PLD1 IC50 = 1000 nM, PLD2 IC50 = 110 nM, 9.1-fold), 9b (PLD1 IC50 = 1900 nM, PLD2 IC50 = 90 nM, 21.1-fold), 9d (PLD1 IC50 = 150 nM, PLD2 IC50 = 30 nM, 5.0-fold). View Source
